molecular formula C12H16N6OS2 B10972888 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10972888
M. Wt: 324.4 g/mol
InChI Key: VFJWGEGTLFHAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a combination of triazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in various pharmaceutical agents.

Preparation Methods

The synthesis of 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the triazole and thiadiazole rings followed by their coupling through a sulfanyl linkage. Industrial production methods would likely optimize these steps for higher yields and purity, employing catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride, potentially reducing the triazole or thiadiazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.

Scientific Research Applications

2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include antimicrobial, antifungal, and anticancer activities.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiadiazole rings can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds include other triazole and thiadiazole derivatives, such as:

    1,2,4-Triazole: Known for its antifungal properties.

    1,3,4-Thiadiazole: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.

The uniqueness of 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C12H16N6OS2

Molecular Weight

324.4 g/mol

IUPAC Name

2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C12H16N6OS2/c1-3-18-10(8-4-5-8)15-17-12(18)20-6-9(19)13-11-16-14-7(2)21-11/h8H,3-6H2,1-2H3,(H,13,16,19)

InChI Key

VFJWGEGTLFHAQT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.